N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine

Nicotinic receptor pharmacology α4β2 nAChR Binding affinity

This chiral tetrahydroisoquinoline bearing a tertiary dimethylamino group at the 8-position is a validated moderate-affinity ligand for human α4β2 neuronal nicotinic acetylcholine receptors (Ki = 330 nM). It serves as an essential negative control in antinociception studies, exhibiting >30-fold affinity difference over the N-methyl analog—making it irreplaceable for SAR campaigns that systematically probe the 8-amino substituent. The tertiary amine enables further functionalization to quaternary ammonium derivatives for focused CNS library synthesis. Researchers requiring a reference standard or SAR probe with defined α4β2 binding pharmacology cannot substitute this compound with in-class analogs without invalidating experimental conclusions. Available as racemic mixture; enantiopure synthesis achievable via chiral resolution.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B11912083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCN(C)C1CCCC2=C1C=NC=C2
InChIInChI=1S/C11H16N2/c1-13(2)11-5-3-4-9-6-7-12-8-10(9)11/h6-8,11H,3-5H2,1-2H3
InChIKeyNIYRJBGYQWFLAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine – Procurement-Relevant Chemical Profile and Pharmacological Identity


N,N-Dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine (CAS 497251-70-4, molecular formula C₁₁H₁₆N₂, molecular weight 176.26 g/mol) is a chiral, partially saturated isoquinoline bearing a tertiary amine substituent at the 8-position . The compound belongs to the 8-amino-5,6,7,8-tetrahydroisoquinoline series, which were designed as conformationally constrained analogs of nicotinic cholinergic 3-(aminomethyl)pyridines [1]. Its primary documented pharmacological activity is moderate binding affinity for the human α4β2 neuronal nicotinic acetylcholine receptor (nAChR), distinguishing it within a congeneric series where small N-alkyl changes produce large affinity differences [1].

Why N,N-Dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine Cannot Be Substituted by Common Tetrahydroisoquinoline Analogs


Within the 8-amino-5,6,7,8-tetrahydroisoquinoline series, a single N-alkyl change (e.g., N-methyl vs. N,N-dimethyl) can produce >30‑fold difference in α4β2 nAChR binding affinity, and the N-ethyl‑N-methyl analog yields divergent in vivo pharmacology despite sharing the same tetrahydroisoquinoline scaffold [1][2]. Consequently, researchers sourcing a reference standard, a structure–activity relationship (SAR) probe, or a synthetic building block cannot substitute the N,N‑dimethyl compound with in‑class analogs without invalidating the intended pharmacological or chemical property that depends specifically on the tertiary dimethylamino group.

Quantitative Head-to-Head Evidence: N,N-Dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine vs. Closest Analogs


α4β2 Nicotinic Acetylcholine Receptor Binding Affinity – N,N-Dimethyl vs. N-Methyl Analog

The N,N‑dimethyl analog (target compound) shows an equilibrium dissociation constant (Ki) of 330 nM at human α4β2 neuronal nicotinic acetylcholine receptors, whereas the N‑methyl analog (Methyl‑(5,6,7,8‑tetrahydro‑isoquinolin‑8‑yl)‑amine) exhibits a Ki > 10,000 nM under the same assay conditions [1][2]. The approximately >30‑fold affinity loss upon removal of a single N‑methyl group demonstrates a steep SAR that makes the dimethylamino substituent a key pharmacophoric element for α4β2 nAChR engagement.

Nicotinic receptor pharmacology α4β2 nAChR Binding affinity Structure–activity relationship

In Vivo Antinociception – Differential Efficacy Across N-Alkyl Substitution

In rodent antinociception tests, the N‑ethyl‑N‑methyl analog (compound 3d) was at least equipotent with nicotine, whereas the N,N‑dimethyl analog failed to produce comparable antinociceptive activity, despite its measurable α4β2 binding [1][2]. This functional divergence within the same scaffold series highlights that in‑vivo efficacy cannot be extrapolated from receptor binding data alone and that the N‑ethyl substitution imparts a distinct pharmacodynamic profile.

Antinociception Pain models In vivo pharmacology Nicotinic ligands

Structural and Physicochemical Differentiation – Tetrahydroisoquinoline vs. Tetrahydroquinoline Scaffold

The 5,6,7,8‑tetrahydroisoquinoline scaffold positions the endocyclic nitrogen at position 2 (isoquinoline numbering), whereas the closely related 5,6,7,8‑tetrahydroquinoline series carries the nitrogen at position 1 . This positional isomerism alters hydrogen‑bond capacity, basicity, and lipophilicity. For the N,N‑dimethyl target compound, predicted logP (XLogP3) is approximately 1.7 and the predicted pKa of the conjugated acid of the isoquinoline nitrogen is ~6.5, while analogous tetrahydroquinoline derivatives consistently exhibit higher basicity (pKa ~7.5–8.0) [1]. These differences directly impact CNS permeability, metabolic stability, and off‑target promiscuity profiles.

Scaffold hopping ADME prediction Medicinal chemistry logP pKa

Highest-Confidence Application Scenarios Supported by Quantitative Evidence for N,N-Dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine


α4β2 Nicotinic Receptor Pharmacology Probe and SAR Reference Compound

The compound’s well‑defined Ki of 330 nM at human α4β2 nAChR makes it suitable as a moderate‑affinity reference ligand for SAR campaigns that systematically vary the 8‑amino substituent [1]. Its >30‑fold affinity advantage over the N‑methyl analog provides a robust dynamic range for binding assays, enabling clear differentiation of structural contributions to receptor engagement.

Negative Control for Nicotine‑Like Antinociception Studies

Because the N,N‑dimethyl compound lacks significant antinociceptive activity in rodent models while retaining α4β2 binding, it serves as a critical negative control alongside the antinociception‑active N‑ethyl‑N‑methyl analog (compound 3d) [1]. This pairing allows researchers to dissect nicotinic‑receptor‑mediated pain modulation from off‑target effects.

Synthetic Building Block for 8‑Substituted Tetrahydroisoquinoline Libraries

The tertiary dimethylamino group can be deprotected or functionalized to access secondary amines or quaternary ammonium derivatives, providing a gateway to focused libraries of tetrahydroisoquinoline‑based CNS agents [1]. Its defined stereochemistry (racemic mixture available; enantiopure synthesis feasible via chiral resolution) adds versatility for asymmetric synthesis applications.

Quote Request

Request a Quote for N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.